molecular formula C16H22N2O6 B13920288 (4-(tert-Butoxycarbonyl)-2-nitrophenyl)-D-valine

(4-(tert-Butoxycarbonyl)-2-nitrophenyl)-D-valine

Cat. No.: B13920288
M. Wt: 338.36 g/mol
InChI Key: TTYKUHDVOJMOBM-CYBMUJFWSA-N
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Description

®-2-[(4-Boc-2-nitrophenyl)amino]-3-methylbutanoic Acid is a synthetic organic compound that features a nitrophenyl group, a Boc-protected amine, and a chiral center

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-[(4-Boc-2-nitrophenyl)amino]-3-methylbutanoic Acid typically involves multiple steps:

    Protection of the amine group: The amine group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions.

    Formation of the nitrophenyl group: The nitrophenyl group is introduced through nitration reactions.

    Coupling reactions: The protected amine and nitrophenyl groups are coupled with a chiral precursor to form the final product.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to increase reaction efficiency.

    Temperature and Pressure: Controlled temperature and pressure conditions to ensure high yield and purity.

    Purification: Techniques like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: Various substitution reactions can occur at the aromatic ring or the chiral center.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles under acidic or basic conditions.

Major Products

    Oxidation products: Nitro group can be converted to nitroso or hydroxylamine derivatives.

    Reduction products: Nitro group can be reduced to an amine.

    Substitution products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Synthesis of complex molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Chiral catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.

Biology

    Bioconjugation: Used in the modification of biomolecules for research purposes.

    Enzyme inhibitors: Potential use as enzyme inhibitors in biochemical studies.

Medicine

    Drug development: Investigated for potential therapeutic applications.

    Diagnostic agents: Used in the development of diagnostic agents for imaging or detection.

Industry

    Material science: Utilized in the synthesis of novel materials with specific properties.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of ®-2-[(4-Boc-2-nitrophenyl)amino]-3-methylbutanoic Acid depends on its specific application:

    Molecular targets: May interact with specific enzymes, receptors, or proteins.

    Pathways involved: Can modulate biochemical pathways by inhibiting or activating specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-[(4-Boc-2-nitrophenyl)amino]-3-methylbutanoic Acid: The enantiomer of the compound with different chiral properties.

    2-[(4-Boc-2-aminophenyl)amino]-3-methylbutanoic Acid: A similar compound with an amino group instead of a nitro group.

Uniqueness

    Chirality: The ®-enantiomer may exhibit different biological activity compared to the (S)-enantiomer.

    Functional groups: The presence of both Boc-protected amine and nitrophenyl groups provides unique reactivity and applications.

Properties

Molecular Formula

C16H22N2O6

Molecular Weight

338.36 g/mol

IUPAC Name

(2R)-3-methyl-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-2-nitroanilino]butanoic acid

InChI

InChI=1S/C16H22N2O6/c1-9(2)13(14(19)20)17-11-7-6-10(8-12(11)18(22)23)15(21)24-16(3,4)5/h6-9,13,17H,1-5H3,(H,19,20)/t13-/m1/s1

InChI Key

TTYKUHDVOJMOBM-CYBMUJFWSA-N

Isomeric SMILES

CC(C)[C@H](C(=O)O)NC1=C(C=C(C=C1)C(=O)OC(C)(C)C)[N+](=O)[O-]

Canonical SMILES

CC(C)C(C(=O)O)NC1=C(C=C(C=C1)C(=O)OC(C)(C)C)[N+](=O)[O-]

Origin of Product

United States

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